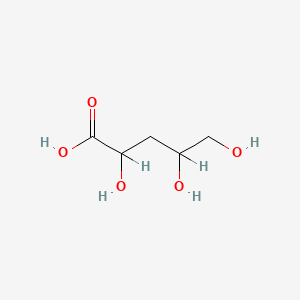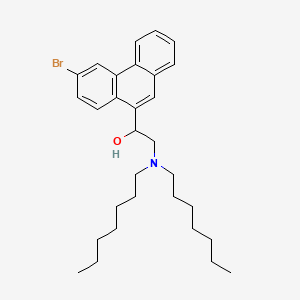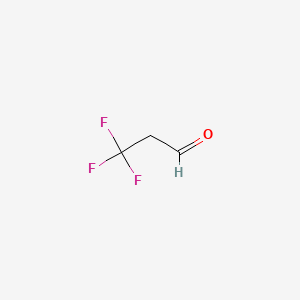
3,3,3-Trifluoropropanal
Vue d'ensemble
Description
3,3,3-Trifluoropropanal is an organic compound with the molecular formula C3H3F3O. It is a colorless liquid that is used as an intermediate in the synthesis of various fluorinated compounds. The presence of three fluorine atoms in its structure imparts unique chemical properties, making it valuable in different industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropanal can be synthesized through several methods. One common approach involves the acetalization of 3,3,3-trifluoropropene using a palladium on carbon (Pd/C) catalyst. This method is efficient and allows for the recycling of the catalyst multiple times without significant deactivation .
Another method involves the reaction of trifluoro-monochloromethane with magnesium metal to form trifluoromethyl magnesium chloride, which then reacts with triethyl orthoformate in an ether solvent to produce this compound . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be efficient, safe, and environmentally friendly, with continuous feeding and minimal side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,3-Trifluoropropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3,3-trifluoropropionic acid.
Reduction: It can be reduced to form 3,3,3-trifluoropropanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium pentoxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: 3,3,3-Trifluoropropionic acid.
Reduction: 3,3,3-Trifluoropropanol.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,3-Trifluoropropanal is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of 3,3,3-trifluoropropanal involves its reactivity with various nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances its electrophilicity, making it a reactive intermediate in many chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoropropanal can be compared with other similar compounds, such as:
3,3,3-Trifluoropropanol: This compound is the reduced form of this compound and is used in similar applications.
3,3,3-Trifluoropropionic acid: This is the oxidized form and is used in different chemical syntheses.
3,3,3-Trifluoropropene: This is a precursor in the synthesis of this compound and is used in various polymerization reactions.
The uniqueness of this compound lies in its ability to act as an intermediate in the synthesis of a wide range of fluorinated compounds, making it a versatile and valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
3,3,3-trifluoropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)1-2-7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMIEQASUFFADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073189 | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-40-2 | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionaldehyde, 3,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3,3,3-Trifluoropropanal in synthetic chemistry?
A1: this compound serves as a valuable building block for synthesizing various fluorinated compounds. [] Its reactivity as an aldehyde enables it to participate in a range of carbon-carbon bond-forming reactions. [, ] One notable application is the synthesis of this compound dialkyl acetals, achieved through a palladium/carbon-catalyzed acetalization reaction with 3,3,3-trifluoropropene. [, ] This atom-economical approach offers an efficient route to these valuable fluorinated building blocks.
Q2: Can you describe a specific synthetic route for producing this compound?
A2: One method involves the DIBAL reduction of 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate at -78°C to produce an aluminum acetal intermediate. [, ] Allowing this intermediate to warm to 0°C induces decomposition, yielding this compound. This aldehyde can then be directly used in subsequent reactions without isolation. [, ]
Q3: Are there any alternative methods for synthesizing this compound?
A3: Yes, another approach involves the reaction of 1,1,1-trifluorotrichloroethane with N,N-dimethylformamide and zinc powder. [] This reaction produces 2,2-dichloro-3- dimethylamino-1,1,1-trifluoro-3-trimethylsilyloxypropane. Subsequent treatment with concentrated sulfuric acid yields this compound. [] This method provides a purity exceeding 95% with a yield of approximately 53.3% after distillation. []
Q4: How has this compound been structurally characterized?
A4: The structure of this compound has been confirmed using various spectroscopic techniques. These include 1H NMR, IR spectroscopy, and GC-MS. [] Additionally, ab initio calculations have been employed to determine its vibrational frequencies, potential functions of internal rotations, and predict its vibrational infrared and Raman spectra. []
Q5: What is known about the thermal decomposition of molecules similar to this compound?
A5: Studies on 2,3-epoxy-1,1,1-trifluoropropane, a structurally related epoxide, reveal that it undergoes unimolecular decomposition at high temperatures (677–741 K). [] The primary products of this decomposition are 1,1,1-trifluoropropanone and this compound. [] Interestingly, replacing a methyl group with a trifluoromethyl group on the oxirane ring appears to strengthen the adjacent C—O bond while having minimal impact on the opposing C—O bond. []
Q6: Is there any information on the photolysis of this compound?
A6: Research has investigated the photolysis of this compound at 248 nm using cavity ring-down spectroscopy (CRDS). [] This study, conducted alongside investigations on acroleine photolysis, aimed to determine the quantum yields of these processes. [] While specific data on this compound's photolysis products and quantum yields wasn't detailed in the provided abstracts, the research highlights the importance of understanding the atmospheric degradation pathways of fluorinated aldehydes like this compound, which can originate from the breakdown of hydrofluorocarbons (HFCs). []
Q7: Are there any established methods for synthesizing 3,3,3-trifluoropropanoic acid from this compound?
A7: Yes, a convenient method utilizes this compound dimethyl acetal as a starting material. [, ] Hydrolytic oxidation of this acetal provides a route to 3,3,3-trifluoropropanoic acid. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

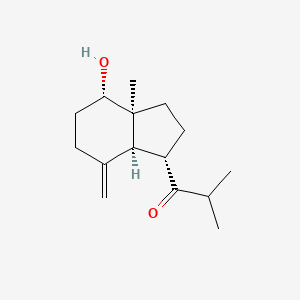
![N-[2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B1220854.png)

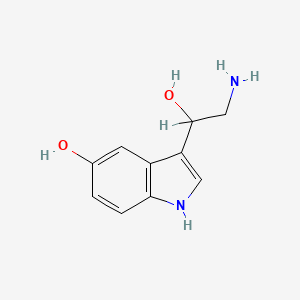
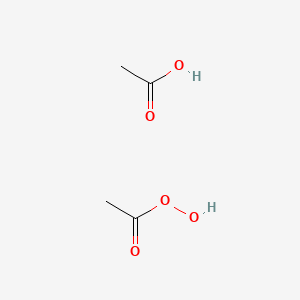
![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)
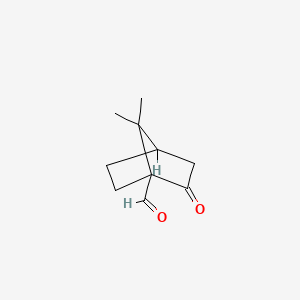
![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B1220863.png)
